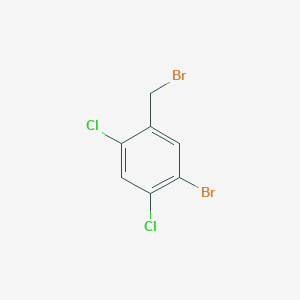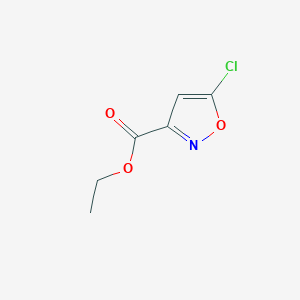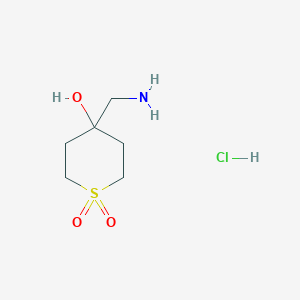
4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide hcl (4-AMT-D) is an organic molecule that has been studied for its potential to be used in various scientific research applications. It is a derivative of tetrahydropyran and has a wide range of properties that make it an attractive option for researchers. 4-AMT-D has been studied for its ability to act as an enzyme inhibitor, a potentiator of neurotransmitter release, and a modulator of various cellular processes.
Scientific Research Applications
Synthesis and Reactions
- Synthesis and Reactions of Isoquinoline Derivatives : Research demonstrates that compounds related to 4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide HCl are used in the synthesis of isoquinoline derivatives, indicating its utility in organic synthesis (El-Khawaga, El-Naggar, Hassan, & El-Dean, 1989).
Mannich Reaction Applications
- Mannich Reaction in Thiopyran-4-ones : The compound has been involved in the Mannich reaction, especially in the formation of dialkyltetrahydro-4H-thiopyran-4-ones, demonstrating its relevance in complex chemical reactions (Baeva, Biktasheva, Fatykhov, & Lyapina, 2015).
Polythiolcarbamate Degradation
- Degradation Study of Polythiolcarbamate : A study on the thermal degradation of polythiolcarbamate, where 4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide HCl is likely a product, sheds light on its potential application in understanding polymer degradation processes (Dyer & Osborne, 1960).
Molecular Orbital Theory Application
- Molecular Orbital Theory and DFT Study : The structural and energy aspects of compounds similar to 4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide HCl have been studied using molecular orbital theory and density functional theory (DFT), indicating its importance in computational chemistry (Freeman, Gomarooni, & Hehre, 2002).
Solid-State Molecular Structure Analysis
- X-Ray Diffraction Studies : The compound and its analogs have been analyzed using X-ray diffraction to understand their molecular structure in the solid state, highlighting its role in crystallography and material science (Foces-Foces, Cano, Claramunt, Fruchier, & Elguero, 2010).
Heterocyclization Applications
- Microwave-Assisted and Ultrasonic-Assisted Heterocyclization : The compound's analogs have been used in microwave-assisted and ultrasonic-assisted heterocyclization, showing its utility in advanced synthetic chemistry techniques (Gladkov, Desenko, Konovalova, Groth, Shishkin, Vashchenko, & Chebanov, 2013).
properties
IUPAC Name |
4-(aminomethyl)-1,1-dioxothian-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-5-6(8)1-3-11(9,10)4-2-6;/h8H,1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVQSDOSYBGNPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)
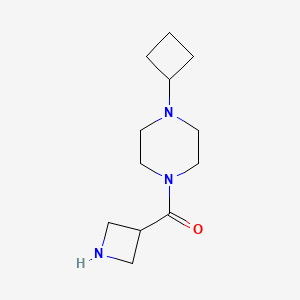
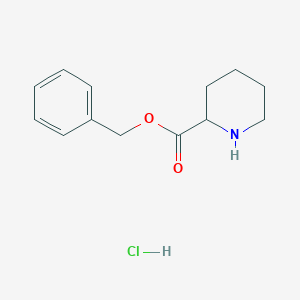
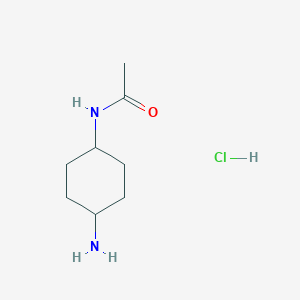
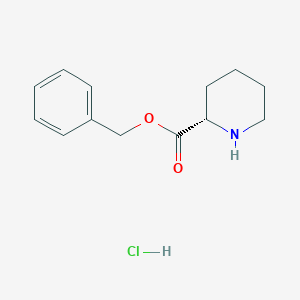
![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)
![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)
![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)
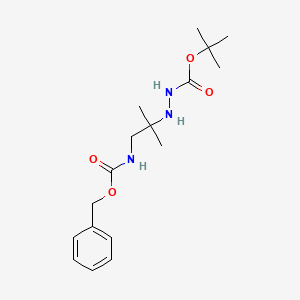
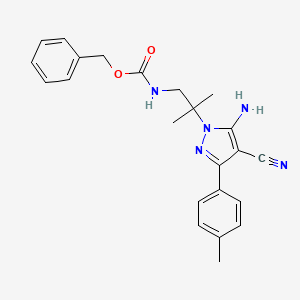
![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)

